molecular formula C6H9ClO B1359772 Cyclopentanecarbonyl chloride CAS No. 4524-93-0

Cyclopentanecarbonyl chloride

Cat. No. B1359772
CAS RN: 4524-93-0
M. Wt: 132.59 g/mol
InChI Key: WEPUZBYKXNKSDH-UHFFFAOYSA-N
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Description

Cyclopentanecarbonyl chloride is a chemical compound with the molecular formula C6H9ClO . Its average mass is 132.588 Da and its monoisotopic mass is 132.034195 Da .


Molecular Structure Analysis

The molecular structure of Cyclopentanecarbonyl chloride consists of a cyclopentane ring attached to a carbonyl (C=O) group and a chloride (Cl) atom . The IUPAC Standard InChI for this compound is InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 .


Physical And Chemical Properties Analysis

Cyclopentanecarbonyl chloride has a molecular weight of 132.588 . It’s important to note that this compound reacts with water .

Scientific Research Applications

1. Supramolecular Chemistry

Cyclopentanecarbonyl chloride is studied in supramolecular chemistry for its ability to form molecular capsules. For instance, coordination of cyclopentano cucurbit[5]uril with alkali cations in the presence of tetrachloridezicate anions has been investigated. This research reveals how different cations influence the formation of molecular capsules and assemblies, with potential applications in molecular recognition and catalysis (Wei et al., 2016).

2. Supramolecular Assemblies

In a similar context, cyclopentanecarbonyl chloride is part of studies exploring the formation of supramolecular assemblies with alkaline earth cations. These studies highlight how different cations can lead to the formation of unique molecular structures, which could have applications in areas like material science and nanotechnology (Wei et al., 2016).

3. Chemical Transformations

Research on cyclopentanecarbonyl chloride also includes its behavior in chemical transformations. For example, studies on the fragmentation and rearrangement of related carbene compounds in various solvents provide insights into the reaction mechanisms and potential synthetic applications (Moss et al., 2004).

4. Surface Modification

The compound is also relevant in the modification of surfaces. Research has been conducted on transforming polyvinyl chloride surface layers into insulating layers, which has implications for material science, particularly in the field of chemical encapsulation and the development of advanced materials (Fridman et al., 2015).

Safety And Hazards

Cyclopentanecarbonyl chloride is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

cyclopentanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPUZBYKXNKSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196448
Record name Cyclopentanecarbonyl chloride
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Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarbonyl chloride

CAS RN

4524-93-0
Record name Cyclopentanecarbonyl chloride
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Record name Cyclopentanecarbonyl chloride
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Record name Cyclopentanecarbonyl chloride
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Record name Cyclopentanecarbonyl chloride
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Record name CYCLOPENTANECARBONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of cyclopentanecarbonyl chloride in material science?

A1: Cyclopentanecarbonyl chloride is a crucial monomer in synthesizing semi-aromatic polyamide reverse osmosis membranes (ROMs). [] It reacts with m-phenylenediamine (MPD) via interfacial polymerization to form these membranes, which demonstrate promising desalination properties. []

Q2: How does the structure of cyclopentanecarbonyl chloride relate to its use in synthesizing biologically active compounds?

A2: Cyclopentanecarbonyl chloride acts as a building block in synthesizing carbocyclic tiazofurin, a potential anti-cancer agent. [] Its structure allows it to react with specific intermediates derived from benzyl β-aminopenicillanate 1β-oxide, ultimately leading to the target molecule and its enantiomer. [] This highlights the utility of cyclopentanecarbonyl chloride in constructing complex molecules with potential biological activity.

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